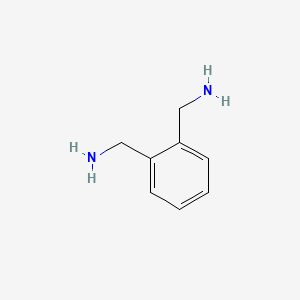
1,2-Phenylenedimethanamine
Cat. No. B1584752
Key on ui cas rn:
17300-02-6
M. Wt: 136.19 g/mol
InChI Key: GKXVJHDEWHKBFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05736557
Procedure details


12.3 g of α,α'-dibromoxylene and 17.3 g of potassium phthalimide are stirred in 390 ml of N,N-dimethylformamide at a bath temperature of 150° C. for 2.4 hours. After cooling the resulting intermediate is filtered off under suction, washed with ethyl acetate, dried and then reacted in 200 ml of ethanol with 4.6 ml of hydrazine hydrate under reflux. After cooling the resulting suspension is treated with 50 ml of 25% hydrochloric acid, filtered and concentrated to 1/3 of its volume. After repeated filtration the mixture is adjusted to pH 14 by the addition of concentrated sodium hydroxide solution and evaporated. The product is dissolved out from the residue with 300 ml of methylene chloride. After evaporation of the solvent the residue as is taken up in 25 ml of isopropanol and the dihydrochloride of the product is crystallized with 20 ml of 3.26N isopropanolic hydrochloric acid. There are obtained 2.64 g, colourless crystals; m.p.:>250° C.




Identifiers


|
REACTION_CXSMILES
|
BrCC1C(CBr)=CC=CC=1.[C:11]1(=O)[NH:15][C:14](=O)[C:13]2=[CH:17][CH:18]=[CH:19][CH:20]=[C:12]12.[K].Cl.C[N:25](C)C=O>>[NH2:15][CH2:11][C:12]1[C:13]([CH2:14][NH2:25])=[CH:17][CH:18]=[CH:19][CH:20]=1 |f:1.2,^1:21|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
12.3 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC=1C(=CC=CC1)CBr
|
|
Name
|
|
|
Quantity
|
17.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
|
|
Name
|
|
|
Quantity
|
390 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling the resulting intermediate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered off under suction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reacted in 200 ml of ethanol with 4.6 ml of hydrazine hydrate
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling the resulting suspension
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to 1/3 of its volume
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtration the mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is adjusted to pH 14 by the addition of concentrated sodium hydroxide solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The product is dissolved out from the residue with 300 ml of methylene chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After evaporation of the solvent the residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the dihydrochloride of the product is crystallized with 20 ml of 3.26N isopropanolic hydrochloric acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
There are obtained 2.64 g, colourless crystals
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NCC=1C(=CC=CC1)CN
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
